2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound is a hexahydroquinoline derivative featuring a fused bicyclic core with multiple functional groups, including a 4-fluorophenyl substituent at position 1, a 5-ethyl-2-(ethylthio)thiophene moiety at position 4, and a carbonitrile group at position 2. Its molecular complexity arises from the integration of a thiophene ring substituted with ethyl and ethylthio groups, which enhance lipophilicity and electronic properties.
Synthesis: The compound is synthesized via multi-step reactions, typically involving cyclocondensation to form the hexahydroquinoline scaffold, followed by functionalization of the thiophene and phenyl substituents. Reaction conditions such as temperature control and purification methods (e.g., chromatography) are critical for optimizing yield and purity .
Properties
IUPAC Name |
2-amino-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS2/c1-3-16-12-17(24(31-16)30-4-2)21-18(13-26)23(27)28(15-10-8-14(25)9-11-15)19-6-5-7-20(29)22(19)21/h8-12,21H,3-7,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMPDLKQSLKQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441783-03-5 | |
| Record name | 2-AMINO-4-[5-ETHYL-2-(ETHYLSULFANYL)-3-THIENYL]-1-(4-FLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of hexahydroquinolines and features a unique structure that includes an amino group, a carbonitrile group, and multiple aromatic substituents. Its molecular formula is C26H28FN3OS2, with a molecular weight of approximately 477.65 g/mol.
Biological Activity Overview
Research has indicated that compounds similar to 2-amino derivatives exhibit a range of biological activities, including anticancer properties and antimicrobial effects. The specific biological mechanisms of this compound are still under investigation, but preliminary studies suggest interactions with various enzymes and receptors that could be beneficial in therapeutic applications.
Anticancer Activity
In vitro studies have demonstrated that related compounds show promising anticancer activities. For example, derivatives of similar structures have been tested against various human tumor cell lines. One study reported that certain derivatives exhibited antiproliferative activities with IC50 values in the low micromolar range. Notably:
- Compound 1c showed significant activity against HT-29 colon carcinoma cells with an IC50 of 0.5 μM.
- Compound 1j demonstrated high activity against multiple cancer cell lines with IC50 values as low as 0.15 μM against EA.hy926 cells .
The mechanisms through which these compounds exert their biological effects include:
- Microtubule Disruption : Some derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Anti-Angiogenic Effects : Certain compounds exhibit the ability to inhibit angiogenesis both in vitro and in vivo, which is crucial for tumor growth and metastasis .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds indicate moderate to good activity against various pathogens. For instance:
- Compounds derived from this class have shown effectiveness against bacterial strains such as E. coli and S. aureus.
- The presence of specific functional groups appears to enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structural complexity of 2-amino derivatives contributes significantly to their biological activities. Key structural features influencing activity include:
- Amino Group : Essential for interaction with biological targets.
- Aromatic Substituents : Influence lipophilicity and binding affinity to receptors.
- Carbonitrile Group : May enhance reactivity and biological interactions.
Synthesis Pathways
The synthesis of 2-amino derivatives typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which condenses an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. This process often requires refluxing in suitable solvents like ethanol and may involve bases such as piperidine .
Case Studies
-
Case Study on Anticancer Activity :
- A series of synthesized compounds were tested for their antiproliferative effects on eight human tumor cell lines.
- Results indicated varying degrees of activity based on structural modifications, emphasizing the importance of specific substituents for enhancing efficacy.
-
Case Study on Antimicrobial Activity :
- Compounds were screened against various bacterial strains.
- Results demonstrated that certain derivatives exhibited significant bactericidal effects, suggesting potential for development as new antimicrobial agents.
Chemical Reactions Analysis
Cyclocondensation and Core Formation
The hexahydroquinoline backbone is synthesized via multicomponent reactions (MCRs) involving 1,3-dicarbonyl compounds, aldehydes, malononitrile, and ammonium acetate. Key catalytic systems include:
| Catalyst | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|
| [H₂-DABCO][HSO₄]₂ (ionic liquid) | EtOH | RT | 76–100% | |
| Sulphonated Rice Husk (SRH) | Solvent-free | 80°C | 82–98% |
Mechanistic Insights :
-
The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps.
-
Ionic liquids enhance reaction rates by stabilizing intermediates through hydrogen bonding .
Electrophilic Substitution on the Fluorophenyl Ring
The electron-withdrawing fluorine substituent directs electrophilic attacks to specific positions:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | Para-nitro derivative |
| Bromination | Br₂/FeBr₃ | Reflux, DCM, 4 h | Meta-bromo adduct |
Key Observations :
Thioether Functionalization
The ethylthio group (-S-Et) undergoes oxidation and alkylation:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | RT, 6 h | Sulfoxide (-SO-Et) |
| KMnO₄/H₂SO₄ | 60°C, 12 h | Sulfone (-SO₂-Et) | |
| Alkylation | CH₃I/K₂CO₃ | DMF, 80°C, 8 h | Methylthio derivative (-S-Me) |
Applications :
-
Sulfone derivatives exhibit enhanced metabolic stability in pharmacological assays.
Amino Group Reactivity
The primary amino group participates in nucleophilic reactions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, RT, 3 h | N-Acetylated analog |
| Schiff Base Formation | Benzaldehyde | EtOH, reflux, 5 h | Imine-linked derivative |
Structural Confirmation :
Nitrile Transformations
The nitrile group (-C≡N) is amenable to hydrolysis and cycloaddition:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (20%) | 100°C, 12 h | Carboxylic acid (-COOH) |
| Tetrazole Synthesis | NaN₃/NH₄Cl | DMF, 120°C, 24 h | Tetrazole ring |
Biological Relevance :
Catalytic Modifications
Sulphonated Rice Husk (SRH) Catalysis :
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Enables solvent-free synthesis of hexahydroquinoline derivatives with >90% yield after five cycles .
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Reduces E-factor (environmental impact) to 0.18 compared to homogeneous catalysts (E-factor 2.5–15) .
Ionic Liquid Efficiency :
Hypothesized Reactions for Further Study
-
Cross-Coupling : Suzuki-Miyaura coupling at the bromine-free position (if synthesized with Br substituent).
-
Photochemical Reactions : Thiophene ring dimerization under UV light.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogous hexahydroquinoline and thiophene derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights :
Impact of Thiophene Substituents :
- The ethylthio group in the target compound enhances electron density, improving interactions with hydrophobic enzyme pockets compared to dimethylthiophene (Compound A) .
- Bromothiophene (Compound B) increases antimicrobial potency but reduces photostability .
Role of Aromatic Substituents :
- The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl groups (Compound A) improve target affinity but increase molecular weight .
Core Modifications :
- Replacing thiophene with pyridine (Compound C) shifts activity toward neurological targets but reduces thermal stability .
Conformational Flexibility: The puckered hexahydroquinoline core (as per Cremer-Pople analysis ) allows adaptive binding to enzymes, a feature absent in planar analogs like quinoline-3-carbonitriles .
Research Findings and Implications
- Biological Activity : The target compound’s dual kinase and antimicrobial activity positions it as a multi-target therapeutic candidate, though its moderate solubility may limit bioavailability .
- Synthetic Challenges : Functionalizing the ethylthio-thiophene moiety requires stringent anhydrous conditions to prevent oxidation .
- Comparative Advantages : Outperforms Compound A in selectivity for kinase targets and Compound B in chemical stability, making it preferable for long-term studies .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step reactions, starting with functionalized thiophene precursors. For example, ethylation and thioether formation at the 2-position of the thiophene ring can be achieved using ethyl iodide and ethyl mercaptan under basic conditions. Subsequent cyclocondensation with a 4-fluorophenyl-substituted cyclohexenone derivative and nitrile incorporation via Knoevenagel condensation may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) to enhance yield and purity .
Q. Which spectroscopic techniques are critical for structural validation?
Use a combination of /-NMR to confirm the presence of the amino, fluorophenyl, and thiophene moieties. IR spectroscopy can validate the carbonyl (5-oxo) and nitrile groups. High-resolution mass spectrometry (HRMS) is essential for molecular ion confirmation. For crystallographic validation, single-crystal X-ray diffraction (XRD) with SHELXL refinement (R factor < 0.1) is recommended .
Q. How can the hexahydroquinoline ring conformation be analyzed?
Employ Cremer-Pople puckering parameters to quantify ring puckering. Calculate out-of-plane displacements () relative to the mean plane of the six-membered ring. Amplitude () and phase angle () values derived from atomic coordinates (via XRD data) reveal pseudorotation and chair/boat conformations .
Advanced Research Questions
Q. What methodologies resolve crystallographic data discrepancies during refinement?
Address twinning or disorder by using SHELXL’s TWIN and PART instructions. For example, in a study of a related hexahydroquinoline derivative, disorder in the thiophene ring was resolved by refining occupancy ratios (e.g., 70:30 split) and applying anisotropic displacement parameters. Validate results using R-factor convergence () and goodness-of-fit () metrics .
Q. How do substituents influence electronic properties and reactivity?
The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the quinoline core. Computational DFT studies (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks. Experimentally, Hammett substituent constants () correlate with reaction rates in nitrile hydrolysis or amino-group derivatization .
Q. What strategies mitigate competing side reactions during functionalization?
Protect the amino group with tert-butoxycarbonyl (Boc) before nitrile modification. For example, in a study of thiophene-carbonitrile derivatives, Boc protection reduced unwanted cyclization during nucleophilic substitution. Deprotection with TFA/CHCl (1:4) restored the amino group with >90% yield .
Q. How can hydrogen bonding networks be mapped in the crystal lattice?
Apply graph-set analysis (G) to categorize interactions:
Q. What computational tools predict biological target interactions?
Molecular docking (AutoDock Vina) against kinase or GPCR targets can prioritize in vitro assays. For example, the fluorophenyl-thiophene scaffold in similar compounds showed nanomolar binding affinity to cyclin-dependent kinases (CDKs). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns .
Data Contradiction and Optimization
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Systematic solubility studies (e.g., shake-flask method) in DMSO, ethanol, and hexane reveal solvent-dependent polymorphism. For instance, a related compound exhibited higher solubility in DMSO (25 mg/mL) due to amorphous form dominance, whereas crystalline forms precipitated in hexane. Characterize polymorphs via PXRD and DSC .
Q. Why do synthetic yields vary between batch and flow reactors?
In batch synthesis, poor mixing at the thiophene-ethylation step can reduce yields (<50%). Switching to microfluidic flow reactors (residence time: 30 min, 100°C) enhances mass transfer, achieving >75% yield. Monitor reaction progress in real-time using inline FTIR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
